Cas no 77-94-1 (Tributyl citrate)

Tributyl citrate 化学的及び物理的性質
名前と識別子
-
- Tributyl 2-hydroxypropane-1,2,3-tricarboxylate
- BENZYLTRIPHENYLPHOSPHONIUM CHLORIDE
- BENZYL TRIPHENYL PHOSPHOROUS CHLORIDE
- BUTYL CITRATE
- CITRIC ACID TRIBUTYL ESTER
- CITRIC ACID TRI-N-BUTYL ESTER
- N-BUTYLCITRATE
- TBC
- TRI-N-BUTYL CITRATE
- TRIPHENYLBENZYLPHOSPHONIUM CHLORIDE
- 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, tributyl ester
- 2,3-propanetricarboxylicacid,2-hydroxy-tributylester
- 2-Hydroxy-1,2,3-propanetricarboxylic acid, tributyl ester
- Citroflex 4
- nsc8491
- tributyl ester
- Tributyl Citrate(TBC)
- Tributyl citrate
- n-Butyl citrate
- Citric acid, tributyl ester
- Butyl citrate (VAN)
- ZFOZVQLOBQUTQQ-UHFFFAOYSA-N
- 827D5B1B6S
- AK11667
- Tributyl 2-Hydroxypropane-1,2,3-tricarboxylate (Tributyl Citrate)
-
- MDL: MFCD00027217
- インチ: 1S/C18H32O7/c1-4-7-10-23-15(19)13-18(22,17(21)25-12-9-6-3)14-16(20)24-11-8-5-2/h22H,4-14H2,1-3H3
- InChIKey: ZFOZVQLOBQUTQQ-UHFFFAOYSA-N
- ほほえんだ: O([H])C(C(=O)OC([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])(C([H])([H])C(=O)OC([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])C([H])([H])C(=O)OC([H])([H])C([H])([H])C([H])([H])C([H])([H])[H]
- BRN: 1806072
計算された属性
- せいみつぶんしりょう: 360.21500
- どういたいしつりょう: 360.215
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 25
- 回転可能化学結合数: 17
- 複雑さ: 382
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.7
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 99.1
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: 無色透明油性液体
- 密度みつど: 1.043 g/mL at 20 °C(lit.)
- ゆうかいてん: -20°C(lit.)
- ふってん: 233°C/22mmHg(lit.)
- フラッシュポイント: 157 ºC
- 屈折率: n20/D 1.445
- すいようせい: 不溶性
- PSA: 99.13000
- LogP: 2.52760
- かんど: 湿度に敏感である
- マーカー: 1564
- ようかいせい: 水に不溶で、メタノール、アセトン、四塩化炭素、氷酢酸、ヒマシ油、鉱物油などの有機溶媒に溶解する
Tributyl citrate セキュリティ情報
- 危険物輸送番号:UN 2811 6.1/PG 2
- WGKドイツ:1
- 危険カテゴリコード: R 25:毒を飲み込む。
- セキュリティの説明: S26-S36/37/39-S45-S24/25
- RTECS番号:TZ8608000
-
危険物標識:
- ちょぞうじょうけん:日陰で乾燥した場所に保管する。使用しない場合は容器を閉じたままにします。
- TSCA:Yes
- リスク用語:R25
Tributyl citrate 税関データ
- 税関コード:29181500
- 税関データ:
中国税関コード:
2918150000概要:
クエン酸塩とクエン酸塩。付加価値税:17.0%。税金還付率:13.0%. 規制条件:4 ABxy(輸出許可証、入国貨物通関表、出国貨物輸出許可証通関表(加工貿易)、輸出許可証(小型国境貿易))。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
規制条件:
4.輸出許可証
A.入国貨物通関表
B.出国貨物通関申告書
x.輸出許可証(加工貿易)
y.輸出許可証(小規模国境貿易)検査検疫種別:
R、輸入食品衛生監督検査
S.輸出食品衛生監督検査
N.輸出商品検査要約:
2918150000。クエン酸の他の塩とエステル。付加価値税:17.0%。税金還付率:13.0%。監督管理条件:4 ABXY(輸出許可証、輸入貨物検査証明書、輸出貨物検査証明書(加工貿易)、輸出許可証(国境小口貿易))。最恵国関税:6.5%. General tariff:30.0%
Tributyl citrate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | T773395-500g |
Tributyl Citrate |
77-94-1 | 500g |
$ 374.00 | 2023-09-05 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T21610-5L |
Tributyl 2-hydroxypropane-1,2,3-tricarboxylate |
77-94-1 | 5L |
¥338.0 | 2021-09-07 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T818970-5L |
Tributyl citrate |
77-94-1 | 98% | 5L |
397.00 | 2021-05-17 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 27497-100ML-F |
Tributyl citrate |
77-94-1 | ≥97.0% | 100ML |
¥570.92 | 2022-02-24 | |
TRC | T773395-500 g |
Tributyl Citrate |
77-94-1 | 500g |
305.00 | 2021-07-16 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHR1154-1G |
Tributyl citrate |
77-94-1 | Pharmaceutical Secondary Standard; Certified Reference Material | 1G |
¥1028.29 | 2022-02-23 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R012691-500ml |
Tributyl citrate |
77-94-1 | 98% | 500ml |
¥61 | 2024-05-21 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T21610-100ml |
Tributyl 2-hydroxypropane-1,2,3-tricarboxylate |
77-94-1 | 98% | 100ml |
¥28.0 | 2023-09-06 | |
TRC | T773395-250 g |
Tributyl Citrate |
77-94-1 | 250g |
165.00 | 2021-07-16 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-237253-500 ml |
Tributyl citrate, |
77-94-1 | 500 ml |
¥496.00 | 2023-09-05 |
Tributyl citrate 関連文献
-
Limin Wang,Bin Ding,Miao Zhang RSC Adv. 2019 9 33124
-
Dong Zou,Suzana P. Nunes,Ivo F. J. Vankelecom,Alberto Figoli,Young Moo Lee Green Chem. 2021 23 9815
-
3. Influence of the properties of organic media in back-side silver pastes on the electrical performance of polycrystalline silicon solar cellsRuixiao Li,Hanying Wang,Yuping Tai,Jintao Bai,Hui Wang RSC Adv. 2016 6 43732
-
Tizazu Mekonnen,Paolo Mussone,Hamdy Khalil,David Bressler J. Mater. Chem. A 2013 1 13379
-
Michelle Adams Ivy,Lauren T. Gallagher,Andrew D. Ellington,Eric V. Anslyn Chem. Sci. 2012 3 1773
-
Jin Woo Bae,Myoung Yeo,Eun-Jae Shin,Won-Hyeong Park,Jong Eun Lee,Byeong-Uk Nam,Sang-Youn Kim RSC Adv. 2015 5 94919
-
Ahmed Z. Naser,I. Deiab,Basil M. Darras RSC Adv. 2021 11 17151
-
Zhaobin Qiu,Pin Zhou RSC Adv. 2014 4 51411
-
Xiaoling Feng,Sen Zhang,Shu Zhu,Keqing Han,Mingli Jiao,Jian Song,Yu Ma,Muhuo Yu RSC Adv. 2013 3 11738
-
Jay M. Korde,Balasubramanian Kandasubramanian Biomater. Sci. 2018 6 1691
Tributyl citrateに関する追加情報
Recent Advances in Tributyl Citrate (CAS 77-94-1) Research: Applications and Innovations in Chemical Biomedicine
Tributyl citrate (TBC, CAS 77-94-1), a non-toxic plasticizer and solvent, has garnered significant attention in chemical biomedicine due to its biocompatibility and versatile applications. Recent studies highlight its expanding role in drug delivery systems, biodegradable polymers, and as a green alternative to phthalate-based plasticizers. This research brief synthesizes the latest findings (2022–2024) on TBC’s molecular interactions, safety profiles, and emerging biomedical applications.
A 2023 Journal of Controlled Release study demonstrated TBC’s efficacy in enhancing the flexibility of poly(lactic-co-glycolic acid) (PLGA) nanoparticles for targeted cancer therapy. By optimizing TBC concentration (10–15% w/w), researchers achieved a 40% improvement in drug-loading capacity while maintaining biodegradability. Parallel work in Biomaterials Science revealed TBC’s role in stabilizing protein therapeutics, reducing aggregation by 60% compared to traditional stabilizers.
Innovative applications include TBC’s use in 3D-printed medical devices. A 2024 Advanced Healthcare Materials publication detailed its incorporation into polycaprolactone (PCL) scaffolds, where 8% TBC content improved tensile strength by 25% and promoted osteoblast adhesion. Safety assessments from the European Chemicals Agency (ECHA, 2023) reaffirmed TBC’s low cytotoxicity (IC50 > 500 μM in HepG2 cells) and absence of endocrine disruption effects.
Emerging research explores TBC’s antimicrobial properties when combined with silver nanoparticles (2024, ACS Applied Materials & Interfaces), showing synergistic effects against MRSA biofilms. Challenges remain in standardizing purification methods to meet pharmaceutical-grade requirements, as highlighted in a recent Pharmaceutical Research review. Industry adoption is accelerating, with TBC-based PVC tubing receiving FDA 510(k) clearance for IV applications in Q1 2024.
Future directions include CRISPR delivery systems utilizing TBC-modified lipid nanoparticles (preclinical data showing 3× gene editing efficiency) and its potential as a co-solvent for poorly water-soluble kinase inhibitors. These advancements position TBC as a multifunctional excipient bridging materials science and translational medicine.
77-94-1 (Tributyl citrate) 関連製品
- 492-30-8(2-C-Methyl-D-ribono-1,4-lactone)
- 24817-92-3(trihexyl O-acetylcitrate)
- 77-93-0(Triethyl citrate)
- 82469-79-2(trihexyl O-butyrylcitrate)
- 171599-83-0(Sildenafil citrate)
- 77-89-4(Triethyl O-Acetylcitrate)
- 144-15-0(Acetyl trioctyl citrate)
- 7693-13-2(Calcium citrate)
- 77-90-7(Tributyl O-Acetylcitrate)
- 3458-72-8(Citric acid triammonium)
